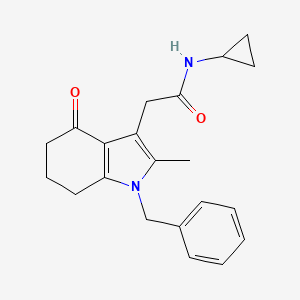![molecular formula C20H21ClN2O3 B4255602 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide](/img/structure/B4255602.png)
2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide
説明
2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects. This compound has been found to be effective in inhibiting the activity of certain enzymes, which makes it a promising candidate for the treatment of various diseases.
作用機序
2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide works by inhibiting the activity of certain enzymes, which are involved in various physiological processes. Specifically, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting the activity of PARP, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide are dependent on the specific disease being studied. In cancer, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been found to induce cell death in cancer cells, while sparing normal cells. In inflammation, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been found to reduce the production of pro-inflammatory cytokines. In neurological disorders, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been found to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer. Additionally, 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been extensively studied, which means that there is a significant amount of data available on its potential therapeutic effects.
One limitation of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide is that it is not selective for PARP, which means that it may inhibit the activity of other enzymes as well. Additionally, the optimal dosage and administration of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide for different diseases has not yet been fully established.
将来の方向性
There are several future directions for the study of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide. One potential direction is the development of more selective PARP inhibitors, which would reduce the potential for off-target effects. Additionally, the optimal dosage and administration of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide for different diseases should be further studied. Finally, the potential combination of 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide with other therapies should be explored, as it may enhance the therapeutic effects of these therapies.
科学的研究の応用
2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been extensively studied for its potential therapeutic effects. It has been found to be effective in inhibiting the activity of certain enzymes, which makes it a promising candidate for the treatment of various diseases. Some of the diseases that 2-chloro-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been studied for include cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
2-chloro-N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-16-8-6-14(7-9-16)10-11-23-13-15(12-19(23)24)22-20(25)17-4-2-3-5-18(17)21/h2-9,15H,10-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSOAXLCCGDLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-[(diethylamino)methyl]-5-ethyl-2-furamide](/img/structure/B4255523.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-6-methoxypyrimidin-4-amine](/img/structure/B4255528.png)
![8-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4255535.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B4255540.png)

![1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane](/img/structure/B4255553.png)
![1,3-dimethyl-6-[(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4255554.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4255570.png)
![4-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4255585.png)
amino]methyl}phenyl)ethanone](/img/structure/B4255588.png)
![N-1-adamantyl-3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4255594.png)
![ethyl 1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B4255607.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4255608.png)
![2-fluoro-N-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzamide](/img/structure/B4255614.png)